molecular formula C25H27N5O4 B11129618 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11129618
M. Wt: 461.5 g/mol
InChI Key: XFFIUFSOQQCCON-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a fused triazatricyclic core, a 3,4-dimethoxyphenyl ethyl substituent, and a propyl side chain.

Properties

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H27N5O4/c1-4-12-30-22(26)17(15-18-23(30)28-21-7-5-6-13-29(21)25(18)32)24(31)27-11-10-16-8-9-19(33-2)20(14-16)34-3/h5-9,13-15,26H,4,10-12H2,1-3H3,(H,27,31)

InChI Key

XFFIUFSOQQCCON-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocyclic systems, particularly those involving spirocyclic frameworks and benzothiazole derivatives. Below is a comparative analysis based on available evidence:

Compound Core Structure Key Functional Groups Reported Applications Reference
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-triazatricyclo[8.4.0.03,8]tetradeca-pentaene Triazatricyclo[8.4.0.03,8]tetradeca-pentaene 3,4-dimethoxyphenyl ethyl, propyl, imino, oxo Hypothesized ligand for enzyme targets N/A
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazole, dimethylamino, oxa-aza Organic synthesis intermediates
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives Cyclopentanecarboxylic acid Pyrrolidine carbonyl, hydroxyl-methyl Catalytic or binding studies

Key Differences and Implications

Core Structure: The triazatricyclo[8.4.0.03,8]tetradeca-pentaene system is distinct from spiro[4.5]decane frameworks (e.g., in compounds) due to its fused tricyclic topology, which may enhance rigidity and influence binding specificity .

Substituent Effects: The 3,4-dimethoxyphenyl ethyl group in the target compound contrasts with the dimethylamino-phenyl or hydroxyl-phenyl groups in derivatives. Methoxy groups are electron-donating and may improve solubility or modulate receptor interactions compared to amino or hydroxyl substituents . The propyl chain at position 7 introduces hydrophobicity, which may affect membrane permeability compared to shorter alkyl or polar groups in analogs.

Synthetic Accessibility :

  • Spirocyclic compounds (e.g., ) are synthesized via cycloaddition or condensation reactions involving ketones and amines, whereas the triazatricyclic system likely requires multi-step annulation or transition-metal catalysis, increasing synthetic complexity .

Research Findings and Limitations

  • Activity Data: No direct bioactivity data for the target compound are available in the provided evidence.
  • Mechanistic Insights: The imino and oxo groups in the target compound may participate in hydrogen bonding or coordination with metal ions, analogous to the catalytic roles of organometallic compounds discussed in .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex triazatricyclo structure with multiple functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC29H28N6O4
Molecular Weight524.6 g/mol
IUPAC NameThis compound
InChI KeyBSGZZHOSWWYHGL-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may bind to receptors affecting downstream cellular responses.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells.

Antitumor Activity

Research indicates that compounds with structural similarities to N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino have demonstrated antitumor effects in vitro and in vivo:

  • Cytotoxicity Studies : Isoquinoline derivatives have shown significant cytotoxicity against various cancer cell lines. This suggests that the unique structure of the compound may enhance its antitumor potential by modulating cell signaling pathways or inducing apoptosis in malignant cells.

Pharmacological Assessments

Recent studies have assessed the pharmacological effects of related compounds:

  • Inhibition of pMAPK Pathways : Research has shown that related compounds can significantly inhibit pMAPK pathways in liver and lung tissues after administration. This indicates a potential mechanism for reducing inflammation and inhibiting tumor growth .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of similar compounds on human leukemia cells. The results indicated that these compounds could reduce cell viability significantly through apoptosis induction.

Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of structurally related compounds. The results showed a marked reduction in inflammatory markers in animal models following treatment with these compounds.

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